molecular formula C10H9F2NO2 B11791999 2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide

2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide

Cat. No.: B11791999
M. Wt: 213.18 g/mol
InChI Key: JSZVCLFAOUJLFS-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide is a chemical compound with the molecular formula C10H9F2NO2 and a molecular weight of 213.18 g/mol . This compound is characterized by the presence of two fluorine atoms on the benzene ring and an oxirane (epoxide) group attached to the amide nitrogen. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with oxirane-2-methanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The oxirane group can be oxidized to form a diol.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2,6-difluoro-N-(2,3-dihydroxypropyl)benzamide.

    Reduction: Formation of 2,6-difluoro-N-(2-hydroxypropyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The oxirane group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The fluorine atoms on the benzene ring enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-N-(oxiran-2-ylmethyl)benzamide is unique due to the presence of both the oxirane and difluorobenzamide moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C10H9F2NO2

Molecular Weight

213.18 g/mol

IUPAC Name

2,6-difluoro-N-(oxiran-2-ylmethyl)benzamide

InChI

InChI=1S/C10H9F2NO2/c11-7-2-1-3-8(12)9(7)10(14)13-4-6-5-15-6/h1-3,6H,4-5H2,(H,13,14)

InChI Key

JSZVCLFAOUJLFS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CNC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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